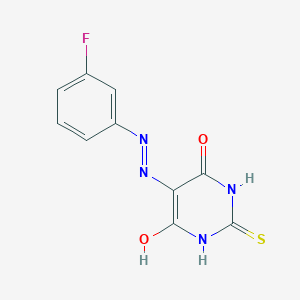
5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C10H7FN4O2S and its molecular weight is 266.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a derivative of thioxodihydropyrimidine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thioxodihydropyrimidine core with a hydrazone linkage and a fluorophenyl substituent. This structure is indicative of its potential reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thioxodihydropyrimidine derivatives. For instance, compounds with similar structures have shown promising antibacterial and antifungal activities.
-
Antibacterial Activity : A study evaluated various derivatives against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting strong antibacterial properties. For example:
Compound Zone of Inhibition (mm) Bacteria Tested 35 20 E. coli 36 22 S. aureus 37 15 P. vulgaris - Antifungal Activity : The compound was also tested against fungi like Candida albicans, where it demonstrated varying degrees of effectiveness compared to standard antifungal agents like griseofulvin .
Anticancer Activity
The anticancer potential of thioxodihydropyrimidine derivatives has been explored in various studies. Notably, compounds similar to the one have shown activity against multiple cancer cell lines.
-
In Vitro Studies : Research involving the MTT assay revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HL-60 (leukemia), A549 (lung cancer), and others. For instance:
Compound Cell Line IC50 (µg/mL) Fluorinated Derivative HL-60 <10 Thiadiazole Derivative A549 4.27
These findings suggest that modifications in the chemical structure can enhance anticancer activity .
The biological mechanisms through which these compounds exert their effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation or metabolic pathways essential for bacterial survival.
- Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, similar to other known anticancer agents .
Case Studies
- Antimalarial Activity : A related hydrazone compound was found to exhibit significant antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests potential for exploring similar mechanisms in the context of the target compound .
- Cytotoxicity Evaluation : In a comparative study, various thioxodihydropyrimidine derivatives were assessed for their cytotoxic effects on normal versus cancer cells, demonstrating selective toxicity towards cancerous cells while sparing normal cells .
属性
IUPAC Name |
5-[(3-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O2S/c11-5-2-1-3-6(4-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJWRJTUZNDGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=NC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














